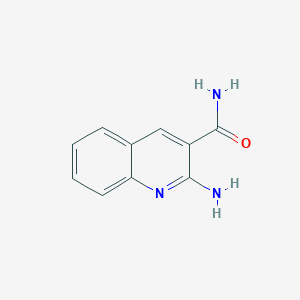

2-アミノキノリン-3-カルボキサミド

概要

説明

2-アミノキノリン-3-カルボン酸アミドは、キノリンファミリーに属する複素環式化合物です。 キノリン誘導体は、幅広い生物活性で知られており、医薬品化学、合成有機化学、工業化学など、さまざまな分野で使用されています 。 この化合物は、生物活性に不可欠なピリジン部分と縮合したベンゼン環を含む特徴的な二重環構造を持っています 。

科学的研究の応用

2-amino-quinoline-3-carboxylic acid amide has a wide range of scientific research applications. In medicinal chemistry, it is used as a core template for drug design due to its broad spectrum of bioactivity . It has been studied for its potential antibacterial, antifungal, and antiviral properties . In synthetic organic chemistry, it serves as a building block for the synthesis of more complex molecules . Additionally, it has applications in industrial chemistry for the production of various quinoline derivatives .

作用機序

2-アミノキノリン-3-カルボン酸アミドの作用機序には、特定の分子標的と経路との相互作用が含まれます。 この化合物は、酵素や受容体に結合することで効果を発揮し、その活性を調節します 。 関与する正確な分子標的と経路は、研究されている特定の生物活性によって異なります。 たとえば、キノリン誘導体は、細菌酵素を阻害することが示されており、細菌細胞壁の合成を阻害します 。

生化学分析

Biochemical Properties

2-Aminoquinoline-3-carboxamide plays a crucial role in biochemical reactions, particularly due to its anti-inflammatory properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with natural killer T (NKT) cells and macrophages, leading to a reduction in their activation and cytokine expression . These interactions are essential for its immunomodulatory effects, which have been observed in models of liver fibrosis and multiple sclerosis .

Cellular Effects

The effects of 2-Aminoquinoline-3-carboxamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in models of chronic liver inflammation, 2-Aminoquinoline-3-carboxamide treatment resulted in a significant reduction in inflammation and fibrosis . This compound also affects the activation and function of immune cells, such as natural killer cells and dendritic cells, thereby modulating immune responses .

Molecular Mechanism

At the molecular level, 2-Aminoquinoline-3-carboxamide exerts its effects through various mechanisms. It binds to specific receptors on immune cells, leading to the inhibition or activation of enzymes involved in inflammatory pathways. For instance, it has been shown to activate the aryl hydrocarbon receptor on natural killer cells, enhancing their cytotoxicity and immunoregulatory functions . Additionally, 2-Aminoquinoline-3-carboxamide can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 2-Aminoquinoline-3-carboxamide can change over time in laboratory settings. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, in models of liver fibrosis, prolonged treatment with 2-Aminoquinoline-3-carboxamide led to sustained reductions in inflammation and fibrosis . The compound’s stability and degradation rates can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 2-Aminoquinoline-3-carboxamide vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, such as reducing inflammation and fibrosis . At higher doses, it can cause adverse effects, including toxicity and immune suppression . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

2-Aminoquinoline-3-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to influence the activity of enzymes involved in the metabolism of inflammatory mediators . These interactions are crucial for its anti-inflammatory and immunomodulatory effects.

Transport and Distribution

The transport and distribution of 2-Aminoquinoline-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to accumulate in immune cells, such as natural killer cells and macrophages, where it exerts its effects . The localization and accumulation of 2-Aminoquinoline-3-carboxamide are essential for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of 2-Aminoquinoline-3-carboxamide can influence its activity and function. It has been shown to localize to specific compartments within immune cells, such as the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of 2-Aminoquinoline-3-carboxamide is crucial for its ability to modulate cellular processes and immune responses.

準備方法

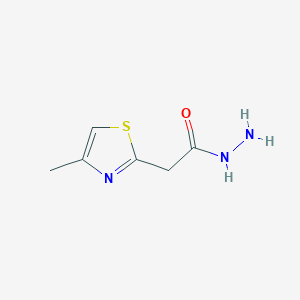

合成経路と反応条件: 2-アミノキノリン-3-カルボン酸アミドの合成は、いくつかの方法によって達成できます。 一般的な方法の1つは、クネーフェナーゲル反応であり、置換された3-(2-ニトロフェニル)-2-シアノアクリル酸アミドを合成し、次に酢酸中の鉄で還元して目的の化合物を生成します 。 別の方法は、遷移金属触媒反応、金属フリーイオン液体媒介反応、超音波照射反応、グリーン反応プロトコルを使用することです 。

工業生産方法: キノリン誘導体の工業生産方法は、ゴルド・ヤコブ法、フリーランドラー法、プフィッツィンガー法、スクラウプ法、デブナー・フォン・ミラー法、コンラッド・リンパッハ法などの古典的な合成プロトコルを使用することがよくあります 。これらの方法は、大規模生産向けに最適化されており、その効率性と高収率で知られています。

化学反応の分析

反応の種類: 2-アミノキノリン-3-カルボン酸アミドは、酸化、還元、置換反応などのさまざまな化学反応を起こします。 これらの反応は、化合物の機能化と修飾に不可欠であり、その生物活性を強化します 。

一般的な試薬と条件: 2-アミノキノリン-3-カルボン酸アミドの反応で使用される一般的な試薬には、還元反応用の酢酸中の鉄、およびその他の変換用のCu(OAc)2、Cu(acac)2、およびCu(OTf)2などのさまざまな触媒が含まれます 。 反応条件には、アセトニトリルやトリエチルアミンなどの溶媒の使用や、室温から80°Cまでの温度が含まれることがよくあります 。

主な生成物: 2-アミノキノリン-3-カルボン酸アミドの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、置換された3-(2-ニトロフェニル)-2-シアノアクリル酸アミドの還元によって、2-アミノキノリン-3-カルボン酸アミドが生成されます 。

科学研究への応用

2-アミノキノリン-3-カルボン酸アミドは、幅広い科学研究への応用を持っています。 医薬品化学では、その幅広い生物活性の性質から、創薬のための主要なテンプレートとして使用されています 。 抗菌、抗真菌、抗ウイルス特性の可能性について研究されてきました 。 合成有機化学では、より複雑な分子の合成のための構成要素として役立ちます 。 さらに、さまざまなキノリン誘導体の生産のための工業化学にも応用されています 。

類似化合物との比較

2-アミノキノリン-3-カルボン酸アミドは、2-クロロキノリン-3-カルバルデヒドや2-メチルキノリンなどの他の類似化合物と比較できます 。これらの化合物は、同様のキノリンコア構造を共有していますが、官能基と生物活性は異なります。 2-アミノキノリン-3-カルボン酸アミドのユニークさは、その特定のアミド官能基にあり、その独特の生物学的特性に貢献しています 。

類似化合物のリスト:- 2-クロロキノリン-3-カルバルデヒド

- 2-メチルキノリン

- 2-フェニルエチニルキノリン-3-カルバルデヒド

特性

IUPAC Name |

2-aminoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h1-5H,(H2,11,13)(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZOXGRLLFZVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305341 | |

| Record name | 2-Amino-3-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31407-28-0 | |

| Record name | 2-Amino-3-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31407-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminoquinoline-3-carboxamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HNR763U4PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for producing 2-aminoquinoline-3-carboxamide derivatives?

A1: One efficient and versatile method utilizes cyanoacetamides and 2-aminobenzaldehydes (or their heterocyclic counterparts) as starting materials. [] This approach leverages a variation of the Friedländer reaction, often resulting in a straightforward workup procedure involving precipitation and filtration. This method has led to the synthesis of over 40 novel 2-aminoquinoline-3-carboxamide derivatives, demonstrating its potential in broadening the chemical space for this class of compounds. []

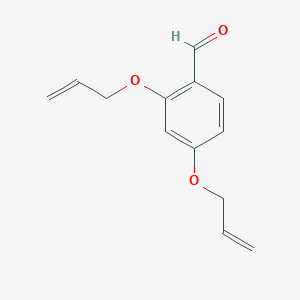

Q2: How does the structure of 2-aminoquinoline-3-carboxamide derivatives influence their antiallergy activity?

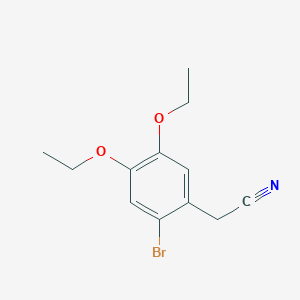

A2: Research suggests that the presence of a carboxylic acid group at the 2-position of the 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid scaffold is crucial for potent antiallergy activity. [] Furthermore, esterification of the carboxylic acid, particularly with ethyl esters, was found to improve oral absorption. [] Substitutions at the 7 and 8 positions of the quinoline ring system, specifically with methoxy and/or ethoxy groups, have also demonstrated enhanced oral activity. [] These findings highlight the importance of specific structural features in optimizing the antiallergic properties of 2-aminoquinoline-3-carboxamide derivatives.

Q3: Beyond antiallergy applications, are there other potential therapeutic uses for 2-aminoquinoline-3-carboxamide derivatives being explored?

A3: Yes, recent research has investigated 2-aminoquinoline-3-carboxamide derivatives as potential anti-glioblastoma agents. [] While the exact mechanism of action is still under investigation, these compounds have shown promising results in inducing cell cycle arrest at the G2/M phase and promoting apoptosis in glioblastoma cells. [] This research suggests a broader therapeutic potential for this class of compounds beyond their historically recognized antiallergy properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1276213.png)

![N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide](/img/structure/B1276229.png)

![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B1276241.png)

![4-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B1276247.png)

![5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276249.png)